Acetamide, N-hexyl-N-nitroso-
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Overview
Description
Acetamide, N-hexyl-N-nitroso-: is an organic compound with the molecular formula C8H17NO It is a derivative of acetamide, where the hydrogen atom in the amide group is replaced by a hexyl group and a nitroso group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-hexyl-N-nitroso- typically involves the reaction of hexylamine with acetic anhydride to form N-hexylacetamide. This intermediate is then subjected to nitrosation using nitrous acid or other nitrosating agents to yield Acetamide, N-hexyl-N-nitroso-.
Industrial Production Methods: Industrial production methods for Acetamide, N-hexyl-N-nitroso- are not well-documented in the literature. the general approach would involve large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetamide, N-hexyl-N-nitroso- can undergo oxidation reactions, where the nitroso group can be converted to a nitro group.
Reduction: The nitroso group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-hexyl-N-nitroacetamide.
Reduction: Formation of N-hexylacetamide.
Substitution: Various substituted acetamides depending on the reagents used.
Scientific Research Applications
Chemistry: Acetamide, N-hexyl-N-nitroso- is used as a reagent in organic synthesis, particularly in the formation of nitroso compounds which are valuable intermediates in the synthesis of various organic molecules.
Biology: In biological research, nitroso compounds are studied for their potential mutagenic and carcinogenic properties. Acetamide, N-hexyl-N-nitroso- can be used as a model compound to study these effects.
Industry: In the industrial sector, Acetamide, N-hexyl-N-nitroso- can be used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Acetamide, N-hexyl-N-nitroso- involves the interaction of the nitroso group with various biological molecules. The nitroso group can undergo redox reactions, releasing nitric oxide, which is a signaling molecule involved in various physiological processes. The compound can also form adducts with proteins and nucleic acids, potentially leading to mutagenic effects.
Comparison with Similar Compounds
N-Hexylacetamide: Lacks the nitroso group, making it less reactive in redox reactions.
N-Nitroso-N-methylurea: Another nitroso compound, but with different alkyl groups, leading to different reactivity and applications.
N-Nitrosodimethylamine: A well-known nitroso compound with significant biological activity, used as a reference in toxicological studies.
Properties
CAS No. |
14300-07-3 |
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Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
N-hexyl-N-nitrosoacetamide |
InChI |
InChI=1S/C8H16N2O2/c1-3-4-5-6-7-10(9-12)8(2)11/h3-7H2,1-2H3 |
InChI Key |
SJVYMVJPJCDMKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C(=O)C)N=O |
Origin of Product |
United States |
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